Chlormadinone

描述

Chlormadinone is a synthetic progestin, a type of hormone that mimics the effects of the natural hormone progesterone. It is primarily used in combination with estrogen in oral contraceptive pills to prevent pregnancy. This compound is also utilized in the treatment of various gynecological disorders and androgen-dependent conditions such as acne and hirsutism. It was first synthesized in the late 1950s and has since been widely used in medical practice .

准备方法

Synthetic Routes and Reaction Conditions: Chlormadinone is synthesized through a multi-step chemical process. The synthesis typically begins with the steroidal backbone, which undergoes various chemical modifications to introduce the necessary functional groups. Key steps include chlorination, acetylation, and hydroxylation. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chemical synthesis using similar methods as in laboratory synthesis but optimized for efficiency and yield. The process is carried out in batch reactors or continuous flow systems, with stringent quality control measures to ensure the purity and consistency of the final product .

化学反应分析

Types of Reactions: Chlormadinone undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form hydroxylated derivatives.

Reduction: Reduction reactions can convert this compound into its corresponding alcohols.

Substitution: Halogenation and other substitution reactions can modify the chloro group in this compound

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Halogenation reactions often use reagents like chlorine or bromine under controlled conditions

Major Products: The major products formed from these reactions include various hydroxylated, reduced, and substituted derivatives of this compound, which can have different pharmacological properties .

科学研究应用

Hormonal Contraceptives

Overview

Chlormadinone acetate is primarily utilized as a progestin in hormonal contraceptives. Its efficacy is enhanced when combined with ethinyl estradiol, leading to successful contraceptive formulations such as Neo Eunomin and Belara. Studies indicate that this compound acetate demonstrates a higher progestogenic effect compared to natural progesterone, making it a preferred choice in contraceptive methods .

Clinical Findings

- Contraceptive Efficacy : Clinical trials have shown that this compound acetate combined with ethinyl estradiol provides excellent contraceptive efficacy and tolerability. Patients report fewer side effects compared to other progestins, enhancing adherence to the regimen .

- Menstrual Disorders : The compound is also effective in managing dysmenorrhea and other menstrual disorders, providing symptomatic relief while ensuring contraceptive protection .

Dental Regeneration

Overview

Recent research has highlighted the potential of this compound acetate in promoting odontogenic differentiation and mineralization of human dental pulp cells. This application is particularly relevant for regenerative dentistry.

Research Findings

- Odontogenic Differentiation : A study demonstrated that this compound acetate enhances the expression of odontogenic marker genes such as alkaline phosphatase and osteocalcin. This was evidenced by increased alkaline phosphatase activity and mineralized nodule formation in treated dental pulp cells .

- Mechanism of Action : The mechanism involves activation of the extracellular signal-regulated kinase pathway, which plays a crucial role in cell differentiation and mineralization processes. The study suggests that topical application of this compound acetate could be beneficial for dental pulp regeneration .

Fertility-Sparing Treatments

Overview

this compound acetate has been explored as a fertility-sparing treatment option for conditions like endometrial hyperplasia and certain types of cancer.

Clinical Applications

- Efficacy and Tolerability : In a prospective study, this compound acetate was found to be an effective treatment for women requiring fertility preservation. Its favorable side effect profile distinguishes it from other progestins, making it a viable option for long-term management .

- Patient Outcomes : Patients undergoing treatment reported significant improvements in their conditions without compromising their fertility prospects. The absence of severe side effects commonly associated with other hormonal treatments further supports its use .

Summary Table of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Hormonal Contraceptives | Used as a progestin in combination with estrogens for contraception | High efficacy, good tolerability, effective in managing menstrual disorders |

| Dental Regeneration | Promotes differentiation and mineralization of dental pulp cells | Enhances odontogenic markers; activates ERK pathway for cellular processes |

| Fertility-Sparing | Treatment for endometrial hyperplasia while preserving fertility | Effective with minimal side effects; good patient outcomes |

作用机制

Chlormadinone is often compared with other progestins such as:

- Medroxyprogesterone acetate

- Cyproterone acetate

- Drospirenone

Uniqueness: this compound is unique in its strong progestogenic and antiandrogenic effects, with minimal glucocorticoid activity. This makes it particularly effective in treating conditions like acne and hirsutism, where androgen suppression is beneficial .

相似化合物的比较

- Medroxyprogesterone acetate: Used in hormone replacement therapy and contraceptives.

- Cyproterone acetate: Known for its potent antiandrogenic properties.

- Drospirenone: Has both progestogenic and anti-mineralocorticoid effects, used in contraceptives and hormone therapy .

Chlormadinone’s unique combination of properties makes it a valuable compound in both clinical and research settings.

生物活性

Chlormadinone acetate (CMA) is a synthetic progestin with significant biological activity, primarily used in hormonal contraceptives and for therapeutic purposes in various gynecological conditions. This article delves into its biological mechanisms, pharmacodynamics, and clinical implications, supported by data tables and relevant case studies.

This compound functions mainly as a progestogen, exerting its effects through the progesterone receptor (PR) and also demonstrating antiandrogenic properties by antagonizing androgen receptors (AR). Its mechanism involves:

- Progestogenic Activity : CMA mimics the action of natural progesterone, facilitating endometrial changes necessary for implantation and maintaining pregnancy.

- Antiandrogenic Properties : By blocking androgen receptors, CMA can reduce the effects of androgens like testosterone, making it useful in treating conditions such as hirsutism and acne.

Receptor Affinity

The receptor binding affinity of CMA is crucial for its biological activity. The following table summarizes its binding affinities compared to reference ligands:

| Compound | PR (%) | AR (%) | ER (%) | GR (%) | MR (%) | SHBG (%) | CBG (%) |

|---|---|---|---|---|---|---|---|

| This compound Acetate | 67–172 | 3–76 | 0 | 8 | 0 | 0 | 0 |

| 3α-Hydroxy-CMA | 33 | 4 | ? | 2 | ? | ? | ? |

| 3β-Hydroxy-CMA | 72 | 15 | ? | 6 | ? | ? | ? |

Note: Values are percentages (%). Reference ligands (100%) were used for comparison.

Clinical Applications

This compound is utilized in various clinical scenarios:

- Hormonal Contraceptives : As part of combined oral contraceptives (COCs), CMA is effective in preventing ovulation and regulating menstrual cycles.

- Endometriosis Treatment : Its progestogenic effects help manage symptoms associated with endometriosis by reducing menstrual flow and endometrial growth.

- Prostate Cancer Management : Recent studies indicate that low-dose CMA can be effective in managing low-risk prostate cancer by reducing prostate-specific antigen (PSA) levels and prostate volume.

Case Studies

-

Breast Cancer Risk Assessment :

A case-control study involving 490 breast cancer cases and 1,223 controls found no significant increase in breast cancer risk associated with the use of COCs containing this compound. The relative risk for current users was found to be RR = 1.72 for COCs with CMA, suggesting a potential screening effect rather than a causal relationship . -

Prostate Cancer Trial :

A randomized controlled trial assessed the impact of low-dose CMA on patients with low-risk prostate cancer. The results indicated a significant decrease in PSA levels and prostate volume, with a persistence rate of active surveillance significantly higher in the CMA group (75.5% vs. 50.1% in placebo) over three years .

Pharmacodynamics

This compound exhibits a half-life conducive to once-daily dosing, providing sustained therapeutic levels throughout the day. Its pharmacokinetics reveal rapid absorption and peak plasma concentrations within several hours post-administration.

Adverse Effects

While generally well-tolerated, CMA can lead to side effects such as:

- Gastrointestinal disturbances

- Weight gain

- Mood changes

- Hepatobiliary disorders

In clinical trials, the incidence of adverse events was notably higher in patients receiving CMA compared to placebo .

属性

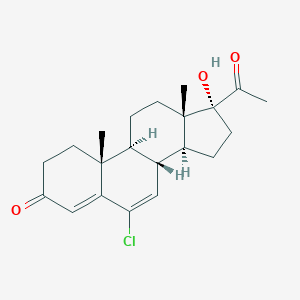

IUPAC Name |

(8R,9S,10R,13S,14S,17R)-17-acetyl-6-chloro-17-hydroxy-10,13-dimethyl-2,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27ClO3/c1-12(23)21(25)9-6-16-14-11-18(22)17-10-13(24)4-7-19(17,2)15(14)5-8-20(16,21)3/h10-11,14-16,25H,4-9H2,1-3H3/t14-,15+,16+,19-,20+,21+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUHJZBBCZGVNDZ-TTYLFXKOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1(CCC2C1(CCC3C2C=C(C4=CC(=O)CCC34C)Cl)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C=C(C4=CC(=O)CC[C@]34C)Cl)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3022796 | |

| Record name | Chlormadinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3022796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

362.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1961-77-9 | |

| Record name | Chlormadinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1961-77-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chlormadinone [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001961779 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chlormadinone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13528 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Chlormadinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3022796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Chlormadinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.185 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CHLORMADINONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SDS4N642GG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。